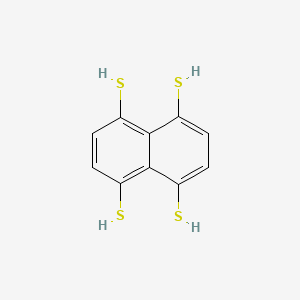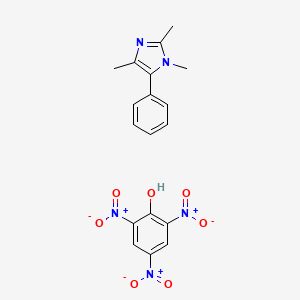
1,2,4-Trimethyl-5-phenylimidazole;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Trimethyl-5-phenylimidazole;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: an imidazole derivative and a nitrophenol derivative Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms, while nitrophenols are phenolic compounds with nitro groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-trimethyl-5-phenylimidazole typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of 1,2,4-trimethyl-5-phenylimidazole may involve multi-step processes, including the preparation of intermediates and their subsequent cyclization. The production of 2,4,6-trinitrophenol on an industrial scale involves the controlled nitration of phenol, followed by purification steps to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Trimethyl-5-phenylimidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amino groups.
Substitution: This reaction can replace hydrogen atoms with other substituents.
2,4,6-Trinitrophenol is known for its explosive properties and can undergo:
Reduction: This reaction can convert nitro groups to amino groups.
Nitration: This reaction can introduce additional nitro groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nitrating agents like nitric acid .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of 2,4,6-trinitrophenol can yield 2,4,6-triaminophenol .
Wissenschaftliche Forschungsanwendungen
1,2,4-Trimethyl-5-phenylimidazole has applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of pharmaceuticals due to its imidazole core.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Used in the production of dyes and pigments.
2,4,6-Trinitrophenol is primarily used in:
Explosives: Due to its highly explosive nature.
Dyes: Used as a yellow dye in various applications.
Antiseptics: Historically used as an antiseptic agent.
Wirkmechanismus
The mechanism of action of 1,2,4-trimethyl-5-phenylimidazole involves its interaction with biological targets, such as enzymes and receptors, through its imidazole ring. This interaction can modulate the activity of these targets, leading to various biological effects .
2,4,6-Trinitrophenol exerts its effects through its nitro groups, which can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, causing oxidative stress and cellular damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Trimethylimidazole: Similar imidazole derivative with different substituents.
2,4,6-Trinitrotoluene: Similar nitro compound with a toluene core.
Uniqueness
1,2,4-Trimethyl-5-phenylimidazole is unique due to its combination of an imidazole ring with a phenyl group, which imparts distinct chemical and biological properties . 2,4,6-Trinitrophenol is unique due to its high nitrogen content and explosive properties .
Eigenschaften
CAS-Nummer |
62576-16-3 |
|---|---|
Molekularformel |
C18H17N5O7 |
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
1,2,4-trimethyl-5-phenylimidazole;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H14N2.C6H3N3O7/c1-9-12(14(3)10(2)13-9)11-7-5-4-6-8-11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-8H,1-3H3;1-2,10H |
InChI-Schlüssel |
BLLPESPYSUYTNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C(=N1)C)C)C2=CC=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




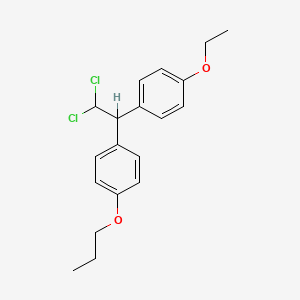
![N~2~-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N~2~-phenylglycinamide](/img/structure/B14515406.png)
![2,3,4-Triiodo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14515423.png)
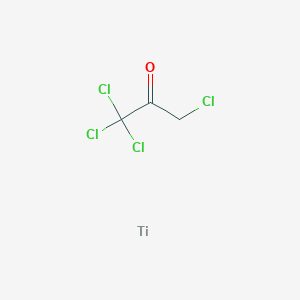
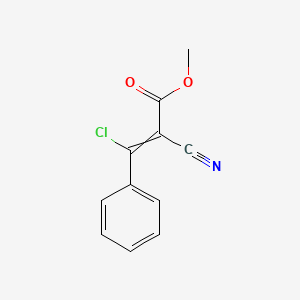
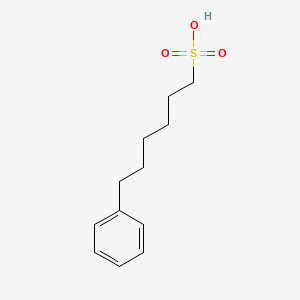
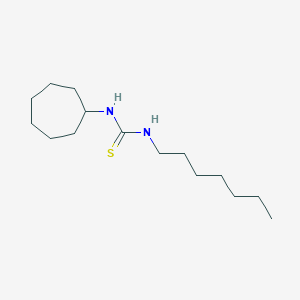
![N-[(4-Cyanophenyl)methyl]-N,N',N'-trimethylurea](/img/structure/B14515453.png)
![N,N-Dimethyl-1-[(prop-2-en-1-yl)sulfanyl]ethan-1-iminium bromide](/img/structure/B14515454.png)
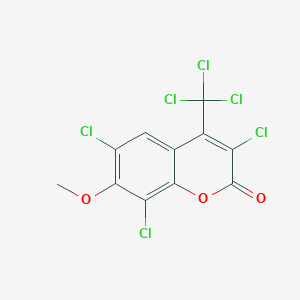
![N-[1-(3,4-Dimethoxyphenoxy)propan-2-yl]-3-fluorobenzamide](/img/structure/B14515461.png)
